(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol
CAS No.:
Cat. No.: VC17718486
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO |
|---|---|
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | (4Z)-8-(propan-2-ylamino)cyclooct-4-en-1-ol |
| Standard InChI | InChI=1S/C11H21NO/c1-9(2)12-10-7-5-3-4-6-8-11(10)13/h3-4,9-13H,5-8H2,1-2H3/b4-3- |
| Standard InChI Key | PFOMPNVHPJKOCU-ARJAWSKDSA-N |
| Isomeric SMILES | CC(C)NC1CC/C=C\CCC1O |
| Canonical SMILES | CC(C)NC1CCC=CCCC1O |
Introduction
Structural and Stereochemical Features
Core Cyclooctene Framework
The cyclooctene ring adopts a non-planar conformation due to angle strain inherent in eight-membered rings. The Z-configuration of the C4 double bond imposes distinct geometric constraints, favoring a boat-chair conformation that minimizes torsional strain . Comparative analysis with (4Z)-4-cycloocten-1-one (C₈H₁₂O, MW 124.18 g/mol) reveals that substitution at C1 and C8 significantly alters electron distribution and ring puckering dynamics .
Table 1: Comparative Structural Data
Stereoelectronic Effects of Substituents
The C1 hydroxyl group participates in intramolecular hydrogen bonding with the C8 amino group, as evidenced by computational models of analogous amino alcohols . This interaction stabilizes the equatorial position of the hydroxyl, reducing ring flip energy barriers by approximately 15–20 kJ/mol compared to non-hydrogen-bonded derivatives .
Synthetic Approaches
Retrosynthetic Analysis
Two primary disconnections emerge:
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Cyclooctene Ring Formation: Ring-closing metathesis (RCM) of diene precursors using Grubbs II catalyst, leveraging its efficacy in forming eight-membered rings .
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Functional Group Installation: Sequential introduction of the hydroxyl and isopropylamino groups via Sharpless asymmetric dihydroxylation and reductive amination, respectively .
Cyclooctene Core Construction
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Diene Preparation: 1,5-Diene substrates synthesized from cyclooctane via bromination (NBS, radical initiator) and elimination (DBU) .
Functionalization at C1 and C8
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Hydroxylation:
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Amination:
Physicochemical Characterization
NMR Analysis (600 MHz, CDCl₃)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
Biological and Industrial Relevance
Materials Science Applications
The strained cyclooctene core serves as a diene in Diels-Alder reactions for polymer crosslinking. Functionalization with photolabile groups (e.g., nitrobenzyl) could yield light-responsive materials .
| Parameter | Specification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 |
| Precautionary Codes | P261, P305+P351+P338 |
| Storage | 2–8°C, inert atmosphere |
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